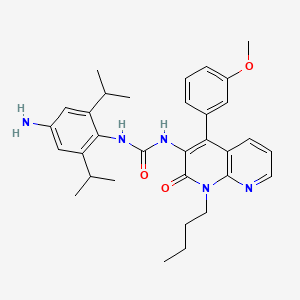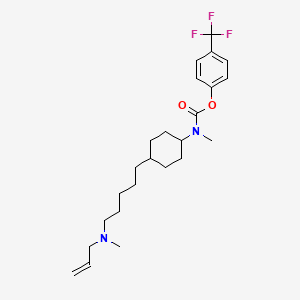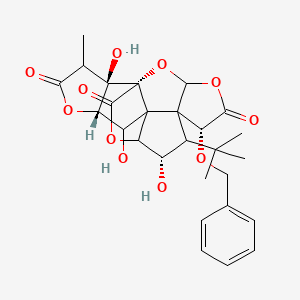![molecular formula C14H22Cl2N5O12P3S B10771480 [[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)
[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]PSB-0413 is a selective antagonist radioligand for the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. This compound is used in radioligand binding studies to quantify P2Y12 receptors and to identify patients with P2Y12 deficiencies .
Preparation Methods
The synthesis of [3H]PSB-0413 involves the catalytic hydrogenation of its propargyl precursor. The specific radioactivity achieved is 74 Ci/mmol . The synthetic route includes the following steps:
- Preparation of the propargyl precursor.
- Catalytic hydrogenation to introduce the tritium label.
- Purification of the final product.
The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon, and the reaction is carried out under an atmosphere of hydrogen gas .
Chemical Reactions Analysis
[3H]PSB-0413 primarily undergoes binding reactions with the P2Y12 receptor. It does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product of its interaction is the formation of a stable complex with the P2Y12 receptor .
Scientific Research Applications
[3H]PSB-0413 is extensively used in scientific research for the following applications:
Mechanism of Action
[3H]PSB-0413 exerts its effects by selectively binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. The binding of [3H]PSB-0413 to the P2Y12 receptor inhibits the receptor’s interaction with its natural ligand, adenosine diphosphate (ADP), thereby preventing platelet aggregation . This mechanism is crucial for the development of antithrombotic drugs.
Comparison with Similar Compounds
Similar compounds to [3H]PSB-0413 include other P2Y12 receptor antagonists such as:
Clopidogrel: A thienopyridine compound used as an antiplatelet drug.
Prasugrel: Another thienopyridine compound with a similar mechanism of action.
Ticagrelor: A nucleoside analogue that acts as a reversible antagonist of the P2Y12 receptor.
Cangrelor: A nucleotide analogue used as an intravenous antiplatelet drug.
[3H]PSB-0413 is unique due to its use as a radioligand for binding studies, allowing for the quantification of P2Y12 receptors and the identification of receptor deficiencies .
Properties
Molecular Formula |
C14H22Cl2N5O12P3S |
|---|---|
Molecular Weight |
658.3 g/mol |
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1/i1T3,2T2 |
InChI Key |
ZLIAJZQKKBOFJR-WNJXVAICSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])C([3H])([3H])CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
![[3H]eletriptan](/img/structure/B10771413.png)
![(13S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771418.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
![[3H]-Paroxetine](/img/structure/B10771422.png)
![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)


![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)



![5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
